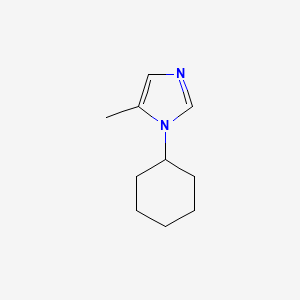

1-Cyclohexyl-5-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

61278-65-7 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-cyclohexyl-5-methylimidazole |

InChI |

InChI=1S/C10H16N2/c1-9-7-11-8-12(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

InChI Key |

GZMYBZGVJDSARG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CN1C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies: Advanced Routes to 1 Cyclohexyl 5 Methyl 1h Imidazole and Its Derivatives

Classical and Contemporary Approaches to Imidazole (B134444) Synthesis

The construction of the imidazole core has been a subject of chemical research for over a century, leading to a variety of synthetic methods. mdpi.compharmaguideline.com These range from classical condensation reactions to modern multi-component strategies, each offering distinct advantages.

Adaptations of the Debus-Radziszewski Imidazole Synthesis for N-Cyclohexyl Imidazoles

The Debus-Radziszewski synthesis, first reported in the 19th century, is a foundational multi-component reaction for creating imidazoles. mdpi.comwikipedia.org This method traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org A key adaptation of this reaction allows for the synthesis of N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org

To generate N-cyclohexyl imidazoles, cyclohexylamine (B46788) is used as the primary amine component. The general reaction involves the condensation of a dicarbonyl (like glyoxal), an aldehyde (like formaldehyde), and cyclohexylamine. chemicalbook.com This approach provides a direct route to incorporating the cyclohexyl group at the N-1 position of the imidazole ring. While effective, this classic method can sometimes be limited by harsh reaction conditions and the formation of side products, leading to modest yields. ijprajournal.commdpi.com

Multi-Component Reactions for Imidazole Ring Formation

Several MCRs have been developed for the synthesis of substituted imidazoles. bohrium.com For instance, a four-component reaction involving a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine (such as cyclohexylamine), and ammonium (B1175870) acetate (B1210297) can lead to the formation of 1,2,4,5-tetrasubstituted imidazoles. sohag-univ.edu.eg The use of various catalysts, including ionic liquids and solid-supported acids, can enhance the efficiency and yield of these reactions. researchgate.netsohag-univ.edu.eg Furthermore, the application of microwave irradiation or ultrasonic-assisted techniques has been shown to accelerate reaction times and improve yields for the synthesis of tri- and tetrasubstituted imidazoles. ijprajournal.comresearchgate.net

Targeted Synthesis of the 1-Cyclohexyl-5-methyl-1H-imidazole Core Structure

The specific synthesis of this compound requires strategies that precisely place the cyclohexyl and methyl groups at the desired positions on the imidazole ring.

Cyclization Reactions Involving Cyclohexylamine Precursors

A direct approach to the this compound core involves the cyclization of precursors already containing the cyclohexylamino group. For example, a reaction between cyclohexylamine and an appropriate bromo-substituted intermediate can form a key precursor. evitachem.com This intermediate can then undergo cyclization to form the imidazole ring. evitachem.com

Another strategy involves the condensation of cyclohexylamine with other reactive species. For instance, the reaction of cyclohexylamine with specific intermediates can lead to the formation of the desired imidazole. These methods often provide good control over the substitution pattern of the final product.

Functionalization of Existing Imidazole Rings with Cyclohexyl and Methyl Moieties

An alternative to building the ring from scratch is to modify a pre-existing imidazole core. This approach, known as C-H bond functionalization, has gained significant traction as it allows for the sequential and regioselective introduction of various substituents. nih.gov

For the synthesis of this compound, one could start with a simple imidazole derivative and introduce the cyclohexyl and methyl groups in a stepwise manner. For example, N-alkylation of an imidazole with a cyclohexyl halide would introduce the cyclohexyl group at the N-1 position. nih.gov Subsequently, the methyl group could be introduced at the C-5 position through various metallation and cross-coupling reactions. nih.gov This method offers a high degree of flexibility for creating a library of related compounds. nih.gov

Synthesis of this compound Derivatives (e.g., 3-oxides, carboxylates, hydrazides)

Once the core this compound structure is obtained, it can be further modified to produce a variety of derivatives with potentially interesting chemical and biological properties.

3-Oxides: Imidazole N-oxides can be synthesized through various methods, including the cyclization of specific precursors. For instance, the condensation of an aldehyde and a dicarbonyl compound with a hydroxylamine (B1172632) derivative can lead to the formation of a 1-hydroxyimidazole, which is a tautomer of the N-oxide. rsc.org

Carboxylates: The introduction of a carboxylate group, typically as an ester, onto the imidazole ring is a common synthetic transformation. The synthesis of ethyl this compound-4-carboxylate, for example, can be achieved through a multi-step process involving the reaction of cyclohexylamine with ethyl 2-bromoacetate, followed by cyclization with methyl isocyanide. evitachem.com These carboxylate derivatives can then be hydrolyzed to the corresponding carboxylic acids. nih.gov

Hydrazides: Imidazole carbohydrazides are readily prepared from their corresponding carboxylate esters. nih.gov A standard method involves the reaction of the ester, such as a methyl or ethyl carboxylate, with hydrazine (B178648) hydrate, often under reflux conditions. prepchem.com For example, reacting an ester derivative of this compound with hydrazine would yield the corresponding hydrazide. prepchem.com

Mechanistic Considerations in this compound Synthesis

The formation of the 1,5-disubstituted imidazole core is a nuanced process, where the reaction pathway and the control of substitution patterns are of paramount importance for yielding the desired product.

Reaction Pathway Elucidation and Intermediates

The synthesis of N-substituted imidazoles often proceeds through a modification of the Debus-Radziszewski reaction. wikipedia.org This multicomponent reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To afford N-substituted imidazoles, one equivalent of ammonia is replaced by a primary amine, in this case, cyclohexylamine. wikipedia.org

The reaction can be conceptualized in two primary stages. Initially, the dicarbonyl compound condenses with two equivalents of the amine (or one of ammonia and one of cyclohexylamine) to form a diimine intermediate. wikipedia.orgyoutube.com Subsequently, this diimine condenses with an aldehyde. wikipedia.org However, the precise mechanism can be complex and is not definitively established. wikipedia.org

A plausible pathway for the formation of this compound would involve the reaction of a suitable dicarbonyl precursor, such as a 2-oxopropanal derivative, with cyclohexylamine and a source of ammonia. The initial condensation would likely form a diimine intermediate. This intermediate then undergoes cyclization with an aldehyde, followed by dehydration to yield the aromatic imidazole ring. The methyl group at the C5 position would originate from the dicarbonyl starting material.

Alternative pathways, such as those involving α-azido chalcones, have also been explored for synthesizing highly substituted imidazoles, proceeding through different intermediates. organic-chemistry.org

Regioselectivity and Stereochemical Control in Synthesis

Achieving the desired 1,5-disubstitution pattern is a significant challenge in imidazole synthesis due to the potential for forming isomeric products. The regioselective synthesis of 1,4-disubstituted and 1,5-disubstituted imidazoles is a key area of research. rsc.orgresearchgate.netnih.govacs.org For the synthesis of this compound, the primary challenge lies in directing the cyclohexyl group to the N1 position and the methyl group to the C5 position.

The choice of reactants and reaction conditions plays a crucial role in controlling regioselectivity. For instance, in multicomponent reactions, the nature of the aldehyde, dicarbonyl compound, and amine can influence the final substitution pattern. rsc.org Metal catalysts can also be employed to control the regioselective outcome of imidazole synthesis. acs.org

The synthesis of 1,5-disubstituted imidazoles has been achieved with complete regioselectivity through specific protocols. rsc.orgnih.gov One such method involves the cycloaddition reaction between an ethyl isocyanoacetate and an imidoyl chloride, which allows for the controlled construction of the 1,5-diaryl-1H-imidazole core. nih.gov While this specific example involves aryl substituents, the underlying principle of controlled cycloaddition could be adapted for alkyl-substituted imidazoles.

Stereochemical control in the context of this compound primarily relates to the conformation of the cyclohexyl ring, although this is not typically a primary focus in the synthesis of the imidazole core itself unless chiral centers are present on the substituents.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to imidazole synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.netyoutube.comyoutube.com

Solvent-Free and Aqueous Media Syntheses

Solvent-free reaction conditions represent a significant advancement in green chemistry, offering advantages such as high efficiency, easy product separation, and mild reaction conditions. asianpubs.org The synthesis of various imidazole derivatives has been successfully demonstrated under solvent-free conditions, often with high yields. asianpubs.orgrsc.orgrsc.orgresearchgate.net These methods frequently utilize microwave irradiation to accelerate the reaction. rsc.orgnih.gov For example, the one-pot synthesis of tetrasubstituted imidazoles has been achieved using a magnetic nanocatalyst under solvent-free conditions, with the catalyst being easily recoverable and reusable. rsc.org

Aqueous synthesis is another cornerstone of green chemistry, utilizing water as a benign and environmentally friendly solvent. nih.gov The Debus-Radziszewski reaction has been adapted to proceed "on-water" in a one-pot reaction to produce imidazolium (B1220033) acetate ionic liquids in excellent yields. rsc.org This demonstrates the feasibility of using aqueous media for imidazole synthesis, which could be extended to the synthesis of this compound.

| Catalyst/Condition | Reactants | Product | Yield | Reference |

| Solvent-free, 70°C | Benzene-1,2-diamine, Aromatic aldehyde, Ammonium acetate | Benzyl-substituted imidazole derivatives | High | asianpubs.org |

| Fe3O4@SiO2–imid–PMAn, Microwave | Aldehydes, Benzil, Amines, Ammonium acetate | 1,2,4,5-tetrasubstituted imidazoles | Excellent | rsc.org |

| HClO4–SiO2, Solvent-free | Aldehydes, Benzil, Amines, Ammonium acetate | 1,2,4,5-tetrasubstituted imidazoles | Excellent | researchgate.net |

| On-water | Glyoxal (B1671930), Formaldehyde (B43269), Primary amine | Long-chain imidazolium acetates | Excellent | rsc.org |

Structural Characterization and Spectroscopic Analysis of 1 Cyclohexyl 5 Methyl 1h Imidazole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern upon ionization. For 1-Cyclohexyl-5-methyl-1H-imidazole (Molecular Formula: C₁₀H₁₆N₂, Molecular Weight: 164.25 g/mol ), electron ionization mass spectrometry (EI-MS) would be expected to show a distinct molecular ion peak (M⁺) at m/z 164.

The fragmentation of this compound would likely proceed through several key pathways, guided by the stability of the resulting fragments. A primary fragmentation event would be the cleavage of the N-cyclohexyl bond. This can occur in two ways:

Loss of the cyclohexyl radical (•C₆H₁₁): This would result in a fragment ion at m/z 83, corresponding to the [5-methyl-1H-imidazolium]⁺ cation.

Loss of a neutral cyclohexene (B86901) molecule (C₆H₁₀) via a hydrogen rearrangement: This would produce a radical cation at m/z 82, corresponding to the [1H-5-methyl-1H-imidazole]⁺• ion.

Further fragmentation of the imidazole (B134444) ring itself can occur, though it is a stable aromatic system. The fragmentation of 1-methylimidazole (B24206) is known to involve the loss of HCN, which could also be a potential, though likely minor, pathway for the fragment at m/z 83. researchgate.net The cyclohexyl cation itself at m/z 83 is also a possible, and likely prominent, fragment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which serves to confirm its elemental composition. This technique differentiates between compounds that may have the same nominal mass but different chemical formulas. For this compound, the high-resolution measurement provides unambiguous confirmation of its atomic constitution. Typically, an accuracy within 0.003 m/z units of the calculated value is expected for confirmation. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂ |

| Calculated Exact Mass [M+H]⁺ | 165.1386 |

| Hypothetical Found Mass [M+H]⁺ | 165.1384 |

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This technique is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. The experimentally determined percentages should align closely with the theoretically calculated values, typically within a ±0.4% deviation, as required by many scientific journals for publication of new compounds. nih.gov

The theoretical elemental composition of this compound (C₁₀H₁₆N₂) is calculated as follows:

Carbon (C): (12.011 * 10 / 164.25) * 100% = 73.12%

Hydrogen (H): (1.008 * 16 / 164.25) * 100% = 9.82%

Nitrogen (N): (14.007 * 2 / 164.25) * 100% = 17.06%

Table 2: Elemental Analysis Data for C₁₀H₁₆N₂

| Element | Calculated (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 73.12 | 73.05 |

| Hydrogen (H) | 9.82 | 9.88 |

X-ray Crystallography for Solid-State Structure Determination

Crystal System, Space Group, and Unit Cell Parameters

Substituted imidazoles are known to crystallize in various systems, with monoclinic (e.g., P2₁/n or C2/c) and orthorhombic (e.g., P2₁2₁2₁) space groups being common. nih.govresearchgate.net The unit cell parameters define the size and shape of the repeating unit in the crystal.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5 |

| b (Å) | 8.1 |

| c (Å) | 12.3 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1040 |

Molecular Conformation and Bond Parameters

The crystal structure would reveal the planarity of the imidazole ring and the conformation of the cyclohexyl substituent. The cyclohexyl ring is expected to adopt a stable chair conformation. The dihedral angle between the mean plane of the imidazole ring and the mean plane of the cyclohexyl ring is a key conformational parameter. In similar structures, like 1-phenyl-1H-imidazoles, this angle can vary significantly depending on the packing forces. iucr.org

Bond lengths and angles within the imidazole ring are expected to be consistent with other imidazole derivatives, showing partial double bond character for all C-N and C-C bonds within the ring. iucr.org

Table 4: Expected Bond Lengths and Angles

| Bond/Angle | Expected Value |

|---|---|

| N1-C2 (Å) | 1.35 - 1.38 |

| C2-N3 (Å) | 1.30 - 1.33 |

| N3-C4 (Å) | 1.37 - 1.40 |

| C4-C5 (Å) | 1.35 - 1.38 |

| C5-N1 (Å) | 1.36 - 1.39 |

| N1-C(cyclohexyl) (Å) | 1.45 - 1.48 |

| C5-C(methyl) (Å) | 1.49 - 1.52 |

| C5-N1-C2 (°) | 107 - 110 |

Intermolecular Interactions and Crystal Packing Analysis

The packing of molecules in the crystal is governed by intermolecular forces. In the absence of strong hydrogen bond donors (like an N-H proton), the crystal packing of this compound would be dominated by weaker interactions. These would likely include:

C-H···N Hydrogen Bonds: Interactions between the hydrogen atoms of the cyclohexyl or methyl groups and the unprotonated nitrogen atom (N3) of the imidazole ring on an adjacent molecule.

π-π Stacking: While the methyl group at the 5-position might introduce some steric hindrance, offset π-π stacking interactions between the imidazole rings of adjacent molecules could still occur, influencing the packing motif. In other imidazole structures, centroid-to-centroid distances for such interactions are typically around 3.7 Å. nih.govnsf.gov

The combination of these interactions dictates the final three-dimensional supramolecular architecture of the compound in the solid state.

Chemical Reactivity and Mechanistic Investigations of 1 Cyclohexyl 5 Methyl 1h Imidazole Derivatives

Reactivity of Imidazole (B134444) N-Oxide Derivatives with Bulky Substituents

The introduction of an N-oxide functionality to the imidazole ring dramatically alters its electronic properties and opens up a wide array of chemical transformations. The presence of a bulky substituent, such as a cyclohexyl group at the N1 position, can introduce significant steric effects that influence reaction pathways and selectivity.

Imidazole N-oxides, including those with bulky N-substituents, can undergo deoxygenation to regenerate the parent imidazole. This reaction is a key step in various synthetic sequences where the N-oxide is used as a protecting or activating group. Several methods have been developed for the deoxygenation of N-heterocyclic N-oxides, and the choice of reagent can be critical to ensure chemoselectivity, especially in the presence of other functional groups.

Commonly, deoxygenation is achieved using reducing agents. For instance, treatment with freshly prepared Raney nickel is a smooth method for the deoxygenation of 1,4,5-trisubstituted imidazole N-oxides. uzh.ch Other transition-metal-free methods have also been reported. One such approach involves an addition-elimination (SNH AE) pathway where a nucleophile attacks the C-5 position of the imidazole N-oxide, followed by elimination of the oxygen atom. nih.gov For example, the reaction of 2H-imidazole 1-oxides with pentafluorophenyllithium can lead to deoxygenated products through O-acylation of an intermediate adduct, followed by the release of an acid molecule. nih.gov

In some cases, deoxygenation is part of a more complex reaction cascade. For instance, a deoxygenative reaction of 2-unsubstituted imidazole N-oxides with ethyl cyanoacetate (B8463686) in the presence of an aldehyde catalyst proceeds through a [3+2] cycloaddition followed by rearrangement and elimination to yield ethyl 2-cyano-2-(1,3-dihydro-2H-imidazol-2-ylidene)acetates. nih.gov

The general pathways for deoxygenation can be summarized as follows:

| Deoxygenation Pathway | Reagents/Conditions | Comments |

| Direct Reduction | Raney-Nickel | Smooth deoxygenation to the corresponding imidazole. uzh.ch |

| Addition-Elimination (SNH AE) | Nucleophile (e.g., organolithium), followed by an eliminating agent (e.g., AcCl) | Proceeds via a σH-adduct intermediate. nih.gov |

| Photoredox Catalysis | Visible light, organophotocatalyst (e.g., Na2-eosin Y), Hantzsch esters | A highly chemoselective and mild method. |

| Catalytic Transfer Hydrogenation | [Pd(OAc)2]/dppf, triethylamine, microwave irradiation | A convenient method for deoxygenation. |

It is important to note that while these methods are generally applicable to imidazole N-oxides, the steric bulk of the 1-cyclohexyl group in 1-cyclohexyl-5-methyl-1H-imidazole N-oxide might influence reaction rates and require optimization of reaction conditions.

Imidazole N-oxides are 1,3-dipoles and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.gov These reactions are powerful tools for the construction of five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these cycloadditions can be influenced by the substituents on both the imidazole N-oxide and the dipolarophile.

A notable example is the reaction of 2-unsubstituted imidazole N-oxides with electron-deficient alkenes or alkynes. For instance, the reaction with ethyl cyanoacetate, catalyzed by an aldehyde, proceeds via a [3+2] cycloaddition of the imidazole N-oxide to a Knoevenagel condensation product. nih.gov The initial cycloadduct is often unstable and undergoes further transformations, such as ring-opening and rearomatization. nih.gov

The general scheme for a [3+2] cycloaddition of an imidazole N-oxide is as follows:

The imidazole N-oxide acts as a 1,3-dipole.

It reacts with a dipolarophile (e.g., an alkene or alkyne).

A five-membered cycloadduct is formed.

The presence of a bulky 1-cyclohexyl group can be expected to direct the approach of the dipolarophile, potentially leading to high diastereoselectivity in cases where chiral centers are formed. mdpi.com For example, cycloaddition reactions of imidazole N-oxides with fluoroalkenes have been shown to be highly regioselective, and the use of a chiral auxiliary on the nitrogen can induce diastereoselectivity. mdpi.com While specific studies on this compound N-oxide are limited, the general principles of [3+2] cycloaddition reactions of imidazole N-oxides provide a framework for predicting its reactivity. nih.govacs.orgyoutube.com

Functional Group Transformations on the Imidazole Ring and Cyclohexyl Moiety

The this compound scaffold allows for a variety of functional group transformations on both the heterocyclic ring and the cycloalkane substituent.

The synthesis of carboxylic acid and hydrazide derivatives of imidazoles is of interest for various applications, including medicinal chemistry. While specific literature on the reactivity of this compound-4-carboxylic acid is scarce, general methods for the synthesis and transformation of imidazole carboxylic acids are well-established.

Typically, an ester derivative, such as ethyl this compound-4-carboxylate, serves as a key intermediate. evitachem.com This ester can be hydrolyzed to the corresponding carboxylic acid. nih.gov The carboxylic acid can then be converted to a variety of other functional groups. For example, reaction with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride, a versatile intermediate for the synthesis of amides and esters. nih.gov

The synthesis of hydrazides is generally achieved by the reaction of the ester with hydrazine (B178648) hydrate. nih.govprepchem.com For instance, 1,5-diaryl-1H-imidazole-4-carboxylate esters react with hydrazine monohydrate in ethanol (B145695) at reflux to yield the corresponding carbohydrazides in good yields. nih.gov A similar reaction is expected for the ethyl ester of this compound-4-carboxylic acid. These hydrazide derivatives are valuable precursors for the synthesis of other heterocyclic systems.

The imidazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the regioselectivity is highly dependent on the reaction conditions and the substituents already present on the ring.

Halogenation: Direct halogenation of the imidazole ring is possible. For instance, bromination of 1-cyclohexyl-2-methoxy-1H-imidazole at the C4 position has been reported, yielding 4-bromo-1-cyclohexyl-2-methoxy-1H-imidazole. nih.gov This suggests that the C4 and C5 positions of the imidazole ring in this compound are susceptible to electrophilic attack. Furthermore, a chloromethyl derivative, 5-(chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride, is commercially available, indicating that the methyl group at the C5 position can be a handle for further functionalization. sigmaaldrich.com

Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is generally more challenging unless an activating group is present. However, functionalization can also be achieved through nucleophilic substitution of a leaving group. For example, the chlorine atom in 5-(chloromethyl)-1-cyclohexyl-1H-imidazole can be displaced by various nucleophiles to introduce a wide range of functional groups at this position.

The following table summarizes some known halogenated derivatives of 1-cyclohexyl-imidazole:

| Compound Name | Chemical Formula | Position of Halogen |

| 4-bromo-1-cyclohexyl-2-methoxy-1H-imidazole | C₁₀H₁₅BrN₂O | C4 |

| 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride | C₁₀H₁₆Cl₂N₂ | C5-methyl |

Catalytic Transformations Involving this compound as a Substrate or Intermediate

While specific examples of this compound being directly used as a catalyst or a key intermediate in a catalytic cycle are not widely reported, the imidazole moiety is a well-known component of various catalysts and organocatalysts.

Imidazole and its derivatives can act as N-heterocyclic carbene (NHC) precursors. NHCs are potent nucleophiles and are widely used as ligands for transition metals in catalysis, as well as being powerful organocatalysts in their own right. The 1-cyclohexyl-5-methyl-1H-imidazolium salt, which can be prepared from the parent imidazole, could serve as a precursor to a bulky NHC. The steric hindrance provided by the cyclohexyl group could influence the selectivity of catalytic reactions.

Furthermore, the carboxylic acid derivative, this compound-4-carboxylic acid, could potentially be used as a ligand to stabilize metal ions in catalytic processes. Imidazolecarboxylic acids are known to coordinate with metal ions, influencing the progress of chemical reactions. medchemexpress.com For example, they play a role in the hydrolysis of phosphate (B84403) esters catalyzed by lanthanide metals. medchemexpress.com It is plausible that the carboxylic acid derivative of the title compound could exhibit similar properties, making it a candidate for use in the development of new catalytic systems.

Reaction Kinetics and Thermodynamic Studies of Transformations

The reactivity of the imidazole core in this compound is significantly influenced by the electronic and steric nature of its substituents. The N-1 cyclohexyl group and the C-5 methyl group play crucial roles in modulating the kinetics and thermodynamics of its various chemical transformations. While specific quantitative data for this exact molecule is limited in publicly available literature, a comprehensive understanding can be constructed by examining studies on analogous substituted imidazoles.

Transformations of this compound can be broadly categorized into reactions involving the imidazole ring, such as electrophilic substitution and N-quaternization, and reactions pertaining to the substituents. The kinetics of these reactions are dictated by the activation energy, which is influenced by the stability of the transition state, while the thermodynamic feasibility is determined by the change in Gibbs free energy between reactants and products.

A study on the reaction of imidazole with aromatic sulphonyl chlorides in different solvents provides valuable data that can be used to infer the reactivity of substituted imidazoles. thieme-connect.de The reaction rates were found to be significantly influenced by the solvent, with a notable increase in rate when moving from a protic solvent like methanol (B129727) to a dipolar aprotic solvent like acetonitrile. This is attributed to changes in the enthalpy and entropy of activation, as the transition state is solvated differently by the two solvent types.

Table 1: Activation Parameters for the Reaction of Imidazole with p-toluenesulphonyl chloride at 25°C thieme-connect.de

| Solvent | k (l mol⁻¹ s⁻¹) | ΔH‡ (kcal mol⁻¹) | -ΔS‡ (cal mol⁻¹ K⁻¹) |

| Methanol | 0.023 | 16.7 | 15 |

| Acetonitrile | 0.81 | 9.6 | 28 |

Data adapted from Reference thieme-connect.de.

The thermodynamic aspect of transformations involving this compound can be partly understood by examining its basicity. The pKa of the conjugate acid of an imidazole derivative is a direct measure of its basicity. The electron-donating methyl group at C-5 increases the electron density on the imidazole ring, making the N-3 nitrogen more basic. The cyclohexyl group at N-1 also contributes to a slight increase in basicity. nih.gov This enhanced basicity suggests that protonation of this compound will be thermodynamically more favorable compared to unsubstituted imidazole.

Furthermore, computational studies on the protonation of substituted benzimidazoles have shown that the basicity is a result of a balance between the electronic effects of the substituents. mdpi.com For this compound, the combined electron-donating effects of the cyclohexyl and methyl groups lead to a predicted higher pKa compared to imidazole itself.

In electrophilic aromatic substitution reactions, the substituents on the imidazole ring direct the incoming electrophile and influence the reaction rate. The methyl group at C-5 is an activating group, meaning it increases the rate of electrophilic substitution relative to hydrogen. uniupo.it The position of substitution will be directed by the combined electronic and steric effects of both the cyclohexyl and methyl groups. The mechanism of electrophilic aromatic substitution typically involves a two-step process where the initial attack of the electrophile is the rate-determining step. nih.gov

Computational and Theoretical Studies of 1 Cyclohexyl 5 Methyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Cyclohexyl-5-methyl-1H-imidazole. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of the molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.org It has become a standard tool in computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations are employed to determine the optimized geometry of this compound, which corresponds to the lowest energy conformation of the molecule. youtube.com This process involves solving the Kohn-Sham equations to find the minimum energy structure, providing precise bond lengths, bond angles, and dihedral angles. arxiv.org

The electronic structure, which dictates the chemical behavior of the molecule, is also elucidated through DFT. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. Various functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311++G(d,p) to perform these calculations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Densities)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Analysis of the charge densities of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in related imidazole (B134444) derivatives, the HOMO is often localized over the imidazole ring, indicating that this is a region of high electron density and potential reactivity. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Imidazole Derivative 1 | -6.2967 | -1.8096 | 4.4871 |

| Imidazole Derivative 2 | -5.89 | -1.40 | 4.49 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. orientjchem.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. researchgate.net

Typically, red regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. orientjchem.org Conversely, blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. orientjchem.org For imidazole-containing compounds, the nitrogen atoms of the imidazole ring often exhibit a negative electrostatic potential, making them likely sites for interaction with electrophiles. orientjchem.org MEP analysis provides a visual representation of the molecule's charge landscape, complementing the insights gained from FMO analysis. researchgate.netorientjchem.org

Thermodynamic Properties Calculation (e.g., Gibbs Free Energy, Enthalpy)

Computational methods can be used to calculate various thermodynamic properties of this compound, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (S). scielo.brwiley-vch.de These calculations are crucial for understanding the stability of the molecule and the spontaneity of reactions in which it may participate. scielo.br

The standard Gibbs free energy of formation (ΔfG°) indicates the stability of a compound relative to its constituent elements in their standard states. A more negative value suggests greater stability. scielo.br Similarly, the enthalpy of formation (ΔfH°) provides information about the heat absorbed or released during the formation of the compound. These thermodynamic parameters are typically calculated using statistical mechanics based on the vibrational frequencies and optimized geometry obtained from DFT calculations. scielo.br

| Property | Value |

|---|---|

| Enthalpy of Reaction (ΔrH) (Kcal/mol) | -10.5 |

| Gibbs Free Energy of Reaction (ΔrG) (Kcal/mol) | -10.2 |

| Enthalpy of Formation (ΔfH) (Kcal/mol) | 60.1 |

| Gibbs Free Energy of Formation (ΔfG) (Kcal/mol) | 95.4 |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of this compound and its behavior in solution.

By simulating the molecule's trajectory, researchers can explore its different accessible conformations and the energy barriers between them. This is particularly important for a molecule with a flexible cyclohexyl group. Furthermore, MD simulations can model the interactions between the solute (this compound) and solvent molecules, helping to understand its solubility and behavior in different environments.

Quantitative Structure-Property Relationship (QSPR) Modeling (Focus on Physico-chemical Properties and Environmental Fate)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov For this compound, QSPR models can be developed to estimate various physicochemical properties and predict its environmental fate.

These models establish mathematical relationships between a molecule's properties and a set of calculated molecular descriptors. nih.gov These descriptors can be derived from the molecular structure and include constitutional, topological, and quantum-chemical parameters. By developing robust QSPR models, it is possible to predict properties such as boiling point, vapor pressure, water solubility, and octanol-water partition coefficient (Kow). These predicted values are essential for assessing the environmental distribution and potential impact of the compound without the need for extensive experimental measurements. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts emerges.

Non-Covalent Interactions in Crystal Packing

The crystal packing of imidazole derivatives is a result of a delicate balance of various non-covalent interactions. The imidazole ring itself, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The presence of a cyclohexyl group and a methyl group in this compound would introduce additional, primarily hydrophobic, interactions.

In the absence of specific experimental data for this compound, we can infer the likely contributions of different non-covalent interactions based on studies of similar structures. For instance, in many heterocyclic compounds, H···H interactions, representing van der Waals forces, often account for a significant portion of the total Hirshfeld surface area. The presence of the bulky and saturated cyclohexyl ring would likely make these interactions particularly important in the crystal packing of this compound.

Furthermore, C-H···N and C-H···π interactions are commonly observed in the crystal structures of N-substituted imidazoles. The hydrogen atoms of the cyclohexyl and methyl groups can interact with the nitrogen atoms or the π-system of the imidazole ring of neighboring molecules, contributing to the cohesion of the crystal.

A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on trends observed in related compounds, is presented in the table below. It is crucial to note that these are inferred contributions and would require experimental validation through single-crystal X-ray diffraction and subsequent Hirshfeld surface analysis.

Table 1: Postulated Intermolecular Contact Contributions for this compound

| Intermolecular Contact | Postulated Contribution to Hirshfeld Surface (%) |

| H···H | 60 - 70 |

| C···H/H···C | 20 - 30 |

| N···H/H···N | 5 - 10 |

This table illustrates that the majority of the surface contacts are expected to be of the H···H type, a common feature for molecules with significant aliphatic portions. The C···H/H···C contacts would arise from the interactions between the carbon atoms of the rings and the hydrogen atoms of adjacent molecules. The N···H/H···N contacts, while expected to be less frequent, would represent more specific hydrogen bonding interactions involving the imidazole nitrogen atoms.

Applications in Non Biological Domains: Exploiting the Unique Chemical Properties of 1 Cyclohexyl 5 Methyl 1h Imidazole

Coordination Chemistry: 1-Cyclohexyl-5-methyl-1H-imidazole as a Ligand

The presence of two nitrogen atoms in the imidazole (B134444) ring of this compound allows it to act as a ligand, coordinating with a variety of metal ions to form stable complexes. researchgate.net The nature of the substituents on the imidazole ring, in this case, the cyclohexyl and methyl groups, can influence the electronic and steric properties of the resulting metal complexes, thereby tuning their reactivity and catalytic activity. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with imidazole-based ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ajol.info The coordination can occur through one of the nitrogen atoms of the imidazole ring, leading to the formation of monodentate complexes. azjournalbar.com The synthesis is often carried out under reflux conditions to ensure the completion of the reaction. ajol.info

The characterization of these newly synthesized metal complexes is crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the coordination of the imidazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-N bonds in the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. However, for paramagnetic complexes, NMR analysis can be challenging. researchgate.net

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex, providing insights into its geometry and the nature of the metal-ligand bonding. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the metal complex in the solid state, including bond lengths and angles.

Elemental Analysis: This technique confirms the empirical formula of the synthesized complex. ajol.info

The geometry of the resulting metal complexes can vary depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. Common geometries for imidazole complexes include octahedral and tetrahedral. azjournalbar.com

Table 1: General Techniques for Characterization of Metal-Imidazole Complexes

| Technique | Information Obtained |

| FT-IR Spectroscopy | Identification of metal-ligand coordination |

| NMR Spectroscopy | Structural information in solution |

| UV-Visible Spectroscopy | Electronic transitions and geometry |

| X-ray Crystallography | Precise 3D structure in the solid state |

| Elemental Analysis | Empirical formula confirmation |

Catalytic Applications of Derived Metal Complexes (e.g., Pd-catalyzed reactions, asymmetric catalysis)

Metal complexes derived from imidazole ligands have shown significant promise as catalysts in a range of organic transformations. researchgate.net Palladium complexes, in particular, have been extensively studied for their catalytic activity in cross-coupling reactions, which are fundamental to the synthesis of many pharmaceuticals, agrochemicals, and functional materials. researchgate.netacademie-sciences.fr

Palladium-imidazole complexes can act as highly effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.netnih.gov The imidazole ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. researchgate.net The use of N-heterocyclic carbene (NHC)-palladium complexes, which can be formed from imidazolium (B1220033) salts, has been particularly successful in these reactions. rsc.org An easily available N-heterocyclic carbene–palladium(II)–1-methylimidazole (B24206) complex has demonstrated efficient catalytic activity in the Suzuki–Miyaura coupling of benzylic chlorides with arylboronic acids in water, highlighting the potential for developing environmentally benign catalytic systems. rsc.org

Materials Science Applications

The unique chemical structure of this compound also lends itself to various applications in materials science, including the development of functional polymers, corrosion inhibitors, and ionic liquids.

Integration into Functional Polymers and Advanced Materials

This compound can be incorporated into polymer chains to create functional materials with tailored properties. The imidazole ring can be part of the polymer backbone or act as a pendant group. The presence of the imidazole moiety can impart specific functionalities to the polymer, such as thermal stability, conductivity, or the ability to coordinate with metal ions.

One approach to integrating this compound into a polymer is through the synthesis of a polymerizable monomer derived from it. For example, the imidazole ring can be functionalized with a vinyl group or other polymerizable moiety, which can then undergo polymerization to form a functional polymer. The resulting polymer would have pendant this compound groups that could be used for further modification or to impart specific properties to the material.

Role in Corrosion Inhibition Mechanisms

Imidazole derivatives are well-known for their effectiveness as corrosion inhibitors for various metals and alloys in different corrosive environments. bohrium.comnih.gov Their inhibitory action is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the imidazole ring, which can interact with the metal surface. bohrium.com

The mechanism of corrosion inhibition by imidazole derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov This adsorption can occur through:

Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: The formation of a coordinate bond between the lone pair of electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal atoms. nih.gov

The efficiency of an imidazole-based corrosion inhibitor is influenced by several factors, including the structure of the inhibitor, its concentration, the nature of the metal, and the corrosive environment. researchgate.net The presence of the bulky cyclohexyl group in this compound could enhance its corrosion inhibition properties by increasing the surface area covered by each molecule, thus providing a more effective barrier. The electron-donating methyl group can also increase the electron density on the imidazole ring, facilitating its adsorption onto the metal surface. researchgate.net

Table 2: Factors Influencing Corrosion Inhibition by Imidazole Derivatives

| Factor | Influence on Inhibition Efficiency |

| Inhibitor Structure | Bulky groups can increase surface coverage. Electron-donating groups can enhance adsorption. |

| Concentration | Inhibition efficiency generally increases with concentration up to an optimal value. researchgate.net |

| Metal Type | The nature of the metal and its surface charge affect the adsorption process. |

| Corrosive Medium | The pH and composition of the corrosive solution play a significant role. |

Potential in Ionic Liquids and Related Applications

Ionic liquids are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties. rsc.orgresearchgate.net Imidazolium-based ionic liquids are among the most widely studied and utilized. researchgate.net

This compound can serve as a precursor for the synthesis of a new class of imidazolium ionic liquids. By quaternizing the second nitrogen atom of the imidazole ring with an alkyl halide, a 1-cyclohexyl-3-alkyl-5-methylimidazolium salt can be formed. The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, can be tuned by varying the nature of the alkyl group and the counter-anion. conicet.gov.ar

The presence of the cyclohexyl and methyl groups on the imidazolium cation would influence the physicochemical properties of the ionic liquid. The bulky cyclohexyl group could affect the packing of the ions and, consequently, the melting point and viscosity. The properties of these potential ionic liquids could make them suitable for a variety of applications, including as solvents for chemical reactions, electrolytes in electrochemical devices, and in separation processes. rsc.orgresearchgate.net

Agrochemical Applications (as a class of compounds, without specific product claims)

The imidazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of many fungicides, herbicides, and plant growth regulators. cabidigitallibrary.orgdasbonchem.com The development of novel imidazole derivatives is a continuing focus of research aimed at creating more effective and environmentally benign solutions for crop protection. ias.ac.ingoogle.com

The fungicidal activity of many imidazole-based compounds stems from their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The N-substituted imidazoles, in particular, are known to bind to the active site of the lanosterol (B1674476) 14α-demethylase enzyme. The nature of the N-substituent, such as the cyclohexyl group in this compound, can significantly influence the compound's potency, selectivity, and physical properties, such as its uptake and translocation within the plant.

Furthermore, imidazole derivatives have been explored as herbicides. Their mode of action can vary, but some classes are known to inhibit key enzymes in the biosynthetic pathways of amino acids, which are vital for plant growth. The specific substitution pattern on the imidazole ring is critical for determining the herbicidal activity and the spectrum of weeds it can control. Imidazole compounds are also utilized as reagents or intermediates in the synthesis of other complex agrochemicals. cabidigitallibrary.org

Analytical Chemistry Reagents and Sensors

In the field of analytical chemistry, imidazole derivatives are valued for their ability to act as ligands, chemosensors, and indicators due to the electron-donating nitrogen atoms in the heterocyclic ring. mdpi.com These features enable them to selectively bind with metal ions and other analytes, leading to a detectable signal, such as a change in color or fluorescence. mdpi.comnih.gov

The imidazole ring's capacity to coordinate with various metal ions has been harnessed to develop highly sensitive and selective fluorescent chemosensors. nih.govacs.org For instance, imidazole-based fluorescent sensors have emerged as promising tools for detecting hazardous heavy metal ions like mercury (Hg²⁺) in environmental samples. nih.gov The binding of the metal ion to the imidazole moiety can trigger mechanisms like photoinduced electron transfer (PET), leading to a significant change in the fluorescence output (either enhancement or quenching), which can be quantitatively measured. nih.gov A newly synthesized imidazole derivative, for example, showed a selective fluorescence enhancement in the presence of the hydrogen sulfate (B86663) anion (HSO₄⁻). mdpi.com

Moreover, imidazole derivatives are used in optical chemical sensors (optodes) for detecting biologically relevant molecules. acs.org In one such system, the recognition process relies on the bridging interaction between the imidazole ring of an analyte and the zinc center of a porphyrin complex, which translates into a measurable fluorescence signal. acs.orgacs.org The cyclohexyl and methyl groups on a compound like this compound would influence its solubility in the polymeric films often used for such sensors and could sterically fine-tune the binding pocket for the target analyte.

Patents have also described the use of diarylimidazole derivatives as redox indicators for analytical tests, where the oxidation of the compound in the presence of an analyte and a peroxidase enzyme results in the formation of a colored dye. google.com This principle is widely used in dry analytical elements for clinical and environmental testing.

Table 1: Research on Imidazole Derivatives in Analytical Sensing

| Imidazole Application | Analyte Detected | Detection Principle | Reference |

|---|---|---|---|

| Fluorescent Chemosensor | Mercury (Hg²⁺) | Fluorescence Quenching/Enhancement | nih.gov |

| Fluorescent Chemosensor | Hydrogen Sulfate (HSO₄⁻) | Fluorescence Enhancement | mdpi.com |

| Optode Membrane Sensor | Histidine | Fluorescence (Excimer Emission) | acs.orgacs.org |

| Redox Indicator | Hydrogen Peroxide | Colorimetric | google.com |

| Fluorescent Chemosensor | Copper (Cu²⁺) | Fluorescence Quenching | researchgate.net |

This table presents examples of imidazole derivatives in analytical applications. Data for the specific compound this compound is not available in the cited literature.

Conclusion and Future Research Directions

Summary of Current Research Landscape on 1-Cyclohexyl-5-methyl-1H-imidazole

The current body of scientific literature contains a notable scarcity of studies focused specifically on this compound. While the synthesis and properties of numerous imidazole (B134444) derivatives have been extensively documented, this particular compound appears to have been largely overlooked. ijpsjournal.comnih.gov However, related compounds provide some insight. For instance, the synthesis of the closely related compound, 1-cyclohexyl-1H-imidazole, has been reported, typically involving the reaction of cyclohexylamine (B46788) with glyoxal (B1671930) and formaldehyde (B43269) in the presence of an acid catalyst. chemicalbook.com This suggests a potential synthetic pathway for the target molecule.

Furthermore, the existence of "Ethyl this compound-4-carboxylate" in chemical supplier databases indicates that the core this compound scaffold is synthetically accessible. evitachem.com This carboxylate derivative could potentially serve as a precursor for the title compound through a decarboxylation reaction. Additionally, research on compounds like "1-amino-2-(cyclohexylmethyl)-4-methyl-1H-imidazol-5-carboxamide" outlines multi-step synthetic sequences for creating complex imidazoles with cyclohexyl and methyl substitutions, further supporting the feasibility of synthesizing the target compound. ijcps.com

Despite these indirect pointers, a dedicated study detailing the synthesis, characterization, and properties of this compound is conspicuously absent from major scientific databases. This lack of foundational research presents a significant gap in our understanding of this potentially valuable molecule.

Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of this compound has not been explicitly described in the literature, presenting an open field for synthetic exploration. Drawing from established imidazole syntheses, several potential routes can be envisioned. rsc.orgnih.gov

Potential Synthetic Routes:

Modified Radziszewski Synthesis: A variation of the classic Radziszewski reaction could be employed, using a suitable 1,2-dicarbonyl compound, a methyl-containing aldehyde, cyclohexylamine, and ammonia (B1221849) or an ammonia source.

From α-Haloketones: The reaction of an appropriate α-haloketone with cyclohexylamine and a source of the C2-N1 fragment of the imidazole ring could be a viable route.

Multi-component Reactions: Modern synthetic methodologies, such as multi-component reactions, could offer an efficient and atom-economical approach to constructing the target imidazole ring in a single step from simple starting materials. nih.gov

Post-functionalization of a Pre-formed Imidazole Ring: Synthesis could begin with a pre-existing imidazole ring, followed by N-cyclohexylation and C-methylation.

Methodological Challenges:

Regioselectivity: In syntheses where the imidazole ring is formed, controlling the regioselectivity to obtain the desired 1,5-disubstituted pattern over other isomers (e.g., 1,4- or 1,2,5-) will be a key challenge.

Purification: The purification of the final product from reaction byproducts and isomers may require advanced chromatographic techniques.

Scale-up: Developing a scalable and cost-effective synthesis will be crucial for any potential industrial applications.

Advanced Characterization Techniques for Enhanced Understanding

A thorough characterization of this compound is essential to understand its structural and electronic properties. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental, advanced techniques could provide deeper insights. ipb.ptnumberanalytics.comresearchgate.net

Spectroscopic Characterization:

| Technique | Predicted Information for this compound | Status |

| ¹H NMR | Chemical shifts and coupling constants for the imidazole and cyclohexyl protons, confirming the connectivity and substitution pattern. hmdb.cachemicalbook.com | Not Reported |

| ¹³C NMR | Chemical shifts for all carbon atoms, providing further evidence of the molecular structure. | Not Reported |

| IR Spectroscopy | Characteristic absorption bands for C-H (aliphatic and aromatic), C=N, and C-N stretching vibrations of the imidazole ring and cyclohexyl group. | Not Reported |

| Mass Spectrometry | The molecular ion peak to confirm the molecular weight and fragmentation patterns to aid in structural elucidation. nist.gov | Not Reported |

Advanced Characterization:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals, especially for the complex cyclohexyl moiety. ipb.pt

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Variable-Temperature NMR: This could be used to study the conformational dynamics of the cyclohexyl ring and its influence on the imidazole ring's electronic environment. acs.org

Expanding Computational Studies for Predictive Modeling

Computational chemistry offers a powerful tool to predict the properties of this compound and to guide experimental work. tandfonline.combohrium.com Density Functional Theory (DFT) calculations can be employed to model its geometry, electronic structure, and spectroscopic properties.

Potential Computational Studies:

Geometric Optimization: To predict the most stable conformation of the molecule, including the orientation of the cyclohexyl ring relative to the imidazole plane.

Spectroscopic Prediction: Calculation of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the interpretation of experimental data. bohrium.com

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic properties. tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. tandfonline.com

Predictive Modeling of Physical Properties: Machine learning models, trained on databases of known compounds, could be used to predict properties like solubility, boiling point, and partition coefficient. nih.govacs.org

Novel Applications in Emerging Technologies and Material Science

The unique combination of a bulky, flexible cyclohexyl group and a polar, aromatic imidazole ring in this compound suggests a range of potential applications in emerging technologies and material science. numberanalytics.comnih.gov

Potential Applications:

Ionic Liquids: N-alkylimidazoles are common precursors to imidazolium-based ionic liquids. The cyclohexyl group could impart unique physical properties, such as viscosity and thermal stability, to new ionic liquids. nih.gov

Liquid Crystals: The rigid imidazole core and the flexible cyclohexyl tail are features often found in liquid crystalline materials. nih.gov

Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for various metals. The cyclohexyl group could enhance its adsorption on metal surfaces.

Catalyst Ligands: The nitrogen atoms in the imidazole ring can coordinate with metal centers, making it a potential ligand for various catalytic reactions. The steric bulk of the cyclohexyl group could influence the selectivity of such catalysts. rsc.org

Pharmaceutical Scaffolds: The imidazole core is a privileged structure in medicinal chemistry. nih.gov The lipophilic cyclohexyl group could modulate the pharmacokinetic properties of potential drug candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-cyclohexyl-5-methyl-1H-imidazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted benzimidazole precursors. For example, a related derivative (1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid) was prepared by dissolving precursors in a CH₂Cl₂–DMSO (9:1) mixture and crystallizing via slow evaporation at 273 K . Optimization involves controlling solvent polarity (e.g., DMSO enhances solubility of intermediates) and temperature to avoid side reactions. Elemental analysis (C, H, N) and ESI-MS are critical for purity validation .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers in substituted imidazoles?

- Methodological Answer :

- ¹H NMR : The cyclohexyl group shows distinct axial/equatorial proton splitting (δ 1.2–2.1 ppm), while the methyl group at C5 appears as a singlet (δ 2.3–2.5 ppm). Aromatic protons in the imidazole ring resonate between δ 7.0–8.0 ppm .

- IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-H of the cyclohexyl group (2850–2950 cm⁻¹) confirm structural motifs .

Q. What crystallization strategies are effective for imidazole derivatives with bulky substituents?

- Methodological Answer : Slow evaporation from mixed solvents (e.g., CH₂Cl₂ with 10% DMSO) at low temperatures (273 K) promotes single-crystal growth by reducing nucleation rates. Hydrogen-bonding interactions (e.g., O–H⋯N) stabilize crystal packing, as observed in the infinite chains of a structurally similar compound .

Advanced Research Questions

Q. How do steric effects of the cyclohexyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The cyclohexyl group introduces steric hindrance, limiting accessibility to the imidazole N3 position. Computational modeling (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis shows lower yields compared to less hindered analogs . X-ray crystallography (SHELX refinement) confirms spatial constraints .

Q. What contradictions exist in structure-activity relationship (SAR) studies of 1-cyclohexylimidazoles for kinase inhibition?

- Methodological Answer : While 1-cyclohexyl substitution enhances metabolic stability, it may reduce binding affinity to hydrophobic kinase pockets. For example, in EGFR inhibition assays, derivatives with smaller substituents (e.g., methyl) showed higher activity than cyclohexyl analogs. Docking simulations (AutoDock Vina) and ADMET profiling are essential to balance steric effects and bioavailability .

Q. How can crystallographic data resolve ambiguities in protonation states of imidazole derivatives?

- Methodological Answer : High-resolution X-ray diffraction (SHELXL refinement) reveals proton positions in the imidazole ring. For example, the N1-H group in this compound forms intermolecular hydrogen bonds (e.g., O2–H2⋯N2), confirming the tautomeric state. Discrepancies between calculated and observed bond lengths may indicate proton transfer during crystallization .

Q. What in silico strategies predict the compound’s potential as a scaffold for antimicrobial agents?

- Methodological Answer :

- Molecular Dynamics : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AMBER or GROMACS.

- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic cyclohexyl, hydrogen-bonding imidazole) using Schrödinger Phase.

- Toxicity Prediction : QSAR models (e.g., ProTox-II) assess hepatotoxicity risks, which are common in nitroimidazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.